2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]-2-hydroxypropanal |
InChI |
InChI=1S/C9H17NO2/c1-8(12,7-11)9(6-10)4-2-3-5-9/h7,12H,2-6,10H2,1H3 |
InChI Key |
LEZJOSWRGNXDME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1(CCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : Replaces the aldehyde (propanal) group with a tertiary alcohol (propan-2-ol).
- Substituents : Additional ethyl group at the 3-position of the cyclopentane ring.
- Molecular Weight : 185.31 g/mol (identical to inferred weight of the target compound) .
- Properties : Higher hydrophobicity due to the ethyl group; reduced reactivity compared to aldehydes.
| Parameter | Target Compound | 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ (inferred) | C₁₁H₂₃NO |
| Functional Groups | Aldehyde, hydroxyl, amine | Tertiary alcohol, amine |
| Molecular Weight | ~185.3 g/mol | 185.31 g/mol |
| Commercial Status | Unknown | Discontinued |
Amino Alcohols: 2-Amino-2-Methylpropanol (CAS: 124-68-5)
Key Differences :
- Structure: Linear amino alcohol vs. cyclopentane backbone in the target compound.
- Molecular Weight : 89.16 g/mol (significantly smaller) .
- Solubility : High aqueous solubility due to smaller size and polarity, unlike the target compound’s hydrophobic ring.
- Analytical Methods : Gas chromatography (GC/NPD) validated for detection , whereas methods for the target compound are undocumented.
| Parameter | Target Compound | 2-Amino-2-Methylpropanol |
|---|---|---|
| Cyclic Backbone | Yes | No |
| Molecular Weight | ~185.3 g/mol | 89.16 g/mol |
| Solubility | Likely lower | High (methanol/sulfuric acid) |
Cyclopentyl Ketones: 1-Propanone, 3-[2-methyl-5-(1-methylethyl)cyclopentyl]-1-phenyl- (CAS: 59019-90-8)
Key Differences :
- Functional Group : Ketone vs. aldehyde in the target compound.
- Reactivity : Aldehydes are more electrophilic, enabling faster nucleophilic additions (e.g., Schiff base formation).
- Substituents : Aromatic phenyl group enhances π-π interactions, unlike the target compound’s aliphatic chain .
| Parameter | Target Compound | 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one |
|---|---|---|
| Functional Group | Aldehyde | Ketone |
| Aromaticity | No | Yes (phenyl group) |
| Reactivity | Higher | Moderate |
Cyclic Alcohols: 1-Methylcyclopentanol (CAS: 1462-03-9)
Key Differences :
- Functional Groups : Single hydroxyl group vs. amine and aldehyde in the target compound.
- Molecular Weight : 100.16 g/mol (simpler structure) .
| Parameter | Target Compound | 1-Methylcyclopentanol |
|---|---|---|
| Functional Groups | Aldehyde, hydroxyl, amine | Hydroxyl only |
| Molecular Weight | ~185.3 g/mol | 100.16 g/mol |
| Polarity | Higher | Moderate |
Patent-Derived Cyclopentyl Analogs (EP00342850, WO92/14706)
Key Differences :
- Core Modifications : Carboxamido, ester, or carboxylic acid groups vs. aldehyde-amine motifs.
- Applications: Patent compounds are often enzyme inhibitors or polymer precursors (e.g., propenoate polymers in ), whereas the target compound’s aldehyde may suit crosslinking or bioconjugation.
Biological Activity
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyclopentyl ring and an aminomethyl group. This configuration is essential for its biological interactions and efficacy.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing a range of effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further investigation in this area.
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests that it may possess antioxidant capabilities, which are critical for mitigating oxidative stress in biological systems.
- Neuroprotective Effects : Some derivatives of cyclopentyl compounds have demonstrated neuroprotective properties, suggesting that this compound could have similar effects.
Antimicrobial Studies
A study examining the antimicrobial properties of related cyclopentyl compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may also possess similar antimicrobial effects.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | TBD (To Be Determined) | TBD |
Antioxidant Activity
Research into the antioxidant activity of cyclopentyl derivatives has shown promising results. For instance, related compounds demonstrated effective radical scavenging abilities in various assays such as DPPH and ABTS.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound C | 75% | 85% |
| Compound D | 80% | 90% |
| This compound | TBD | TBD |
Case Study 1: Neuroprotective Effects
In a study focused on neuroprotective agents, several cyclopentyl derivatives were tested for their ability to protect neuronal cells from oxidative damage. The results indicated that these compounds could inhibit apoptosis in neuronal cell lines, suggesting a protective mechanism that might be applicable to this compound.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of structurally similar compounds against multi-drug resistant strains. The findings highlighted the potential for developing new therapeutic agents from cyclopentyl derivatives, including the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
